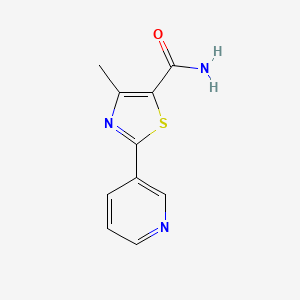
4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C10H8N2O2S and a formula weight of 220.3 .
Synthesis Analysis
The synthesis of thiazolyl chalcones, which are similar to the compound , has been achieved by the Claisen–Schmidt reaction of 5-acetyl-4-methyl-2-(3-pyridyl)thiazole with various heterocyclic aldehydes in alkali media . The reaction of chalcones with hydrazine hydrate has resulted in pyrazolines .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” can be represented by the SMILES notation: OC(=O)c1sc(nc1C)c1cccnc1 . The InChi Code for the compound is InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis
The compound, being a thiazole derivative, is expected to undergo various chemical reactions. Thiazoles are known to participate in [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a solubility of 1.5 mg/ml in DMF, 2 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH7.2) (1:1) .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Scientific studies have explored various synthesis methods and reactions involving compounds structurally related to "4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide", focusing on creating new chemical entities. For instance, research on thiazole derivatives has led to the development of new synthesis methods that are both efficient and environmentally friendly, suitable for industrial applications (Wang et al., 2014). Additionally, studies have demonstrated the synthesis of novel thiazolopyrimidines and related compounds, showcasing the diversity of chemical structures that can be derived from thiazole carboxamides (Chattopadhyay et al., 2010; Fadda et al., 2013).
Biological Applications
The research into "4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" and its analogs extends into the biological domain, where its derivatives have been investigated for various biological activities. For instance, some studies have evaluated the fungicidal activity of thiazole carboxamides, highlighting their potential as agricultural chemicals (Li Wei, 2012). Furthermore, derivatives have shown promise as HIV-integrase inhibitors, indicating potential applications in antiviral therapy (Boros et al., 2006). The antimycobacterial activity of substituted isosteres also points to their use in combating tuberculosis (Gezginci et al., 1998).
Direcciones Futuras
The compound, being a thiazole derivative, holds promise in the development of new pharmaceuticals. Thiazole derivatives have shown potential in a wide range of biological activities, suggesting that “4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide” could be a valuable synthetic intermediate in drug discovery and development .
Propiedades
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(9(11)14)15-10(13-6)7-3-2-4-12-5-7/h2-5H,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZYGCWIEWKSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

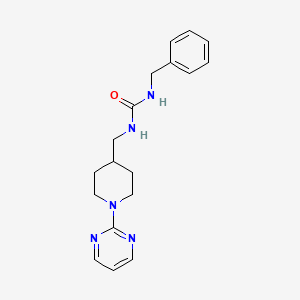
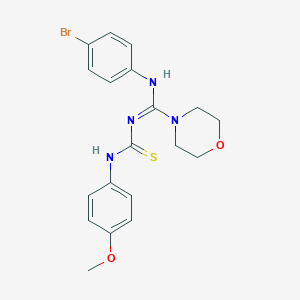
![1-allyl-4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2658635.png)
![4-chlorobenzyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2658636.png)
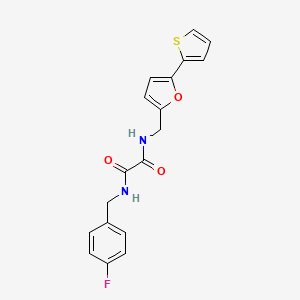
![N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2658640.png)

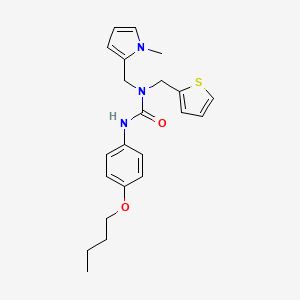
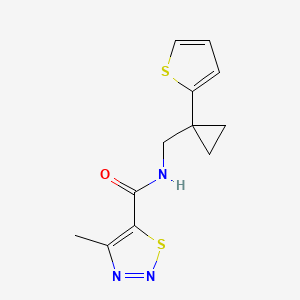
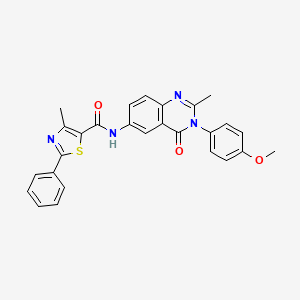
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)

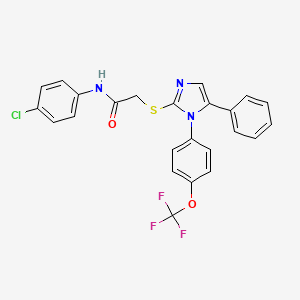
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)